Cas no 7494-00-0 (3,5-Dichloro-4-thiocyanatoaniline)

3,5-ジクロロ-4-チオシアナトアニリンは、有機合成中間体として重要な化合物です。分子式C7H4Cl2N2Sで表され、アニリン骨格に2つの塩素原子と1つのチオシアネート基が置換した構造を持ちます。高い反応性を有し、特に農薬や医薬品の合成において有用な中間体として機能します。チオシアネート基の特性を活かした求核置換反応や環化反応に適しており、多様な誘導体合成が可能です。また、結晶性が良好で取り扱いやすく、安定性にも優れています。ハロゲン化アリールとのカップリング反応やヘテロ環合成への応用が期待される化合物です。

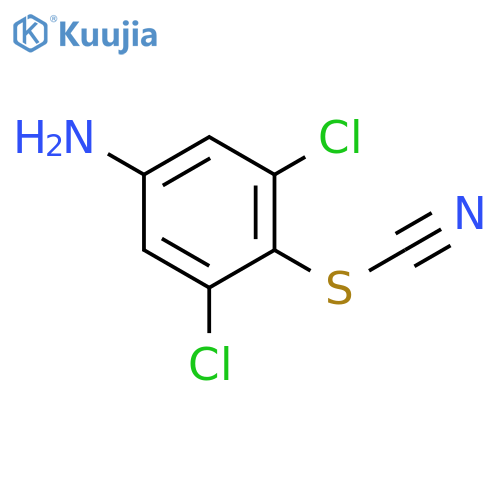

7494-00-0 structure

商品名:3,5-Dichloro-4-thiocyanatoaniline

CAS番号:7494-00-0

MF:C7H4Cl2N2S

メガワット:219.091057777405

MDL:MFCD11855832

CID:856592

PubChem ID:46739429

3,5-Dichloro-4-thiocyanatoaniline 化学的及び物理的性質

名前と識別子

-

- 3,5-DICHLORO-4-THIOCYANATOANILINE

- I09-2147

- [(4-AMINO-2,6-DICHLOROPHENYL)SULFANYL]FORMONITRILE

- A865764

- 4-Amino-2,6-dichlorophenyl thiocyanate

- BS-23020

- (4-amino-2,6-dichlorophenyl) thiocyanate

- SB76861

- 7494-00-0

- AKOS015848857

- DTXSID40675034

- MFCD11855832

- 3,5-Dichloro-4-thiocyanatoaniline

-

- MDL: MFCD11855832

- インチ: InChI=1S/C7H4Cl2N2S/c8-5-1-4(11)2-6(9)7(5)12-3-10/h1-2H,11H2

- InChIKey: AUQLKWHRBNNOEH-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=C(C(=C1Cl)SC#N)Cl)N

計算された属性

- せいみつぶんしりょう: 217.94700

- どういたいしつりょう: 217.9472247g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 75.1Ų

じっけんとくせい

- PSA: 75.11000

- LogP: 3.72998

3,5-Dichloro-4-thiocyanatoaniline セキュリティ情報

3,5-Dichloro-4-thiocyanatoaniline 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

3,5-Dichloro-4-thiocyanatoaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB270800-25 g |

3,5-Dichloro-4-thiocyanatoaniline; 97% |

7494-00-0 | 25g |

€654.00 | 2023-06-22 | ||

| TRC | D438245-250mg |

3,5-Dichloro-4-thiocyanatoaniline |

7494-00-0 | 250mg |

$75.00 | 2023-05-18 | ||

| abcr | AB270800-1 g |

3,5-Dichloro-4-thiocyanatoaniline; 97% |

7494-00-0 | 1g |

€110.00 | 2023-06-22 | ||

| Chemenu | CM343611-5g |

3,5-Dichloro-4-thiocyanatoaniline |

7494-00-0 | 95%+ | 5g |

$172 | 2022-06-10 | |

| abcr | AB270800-1g |

3,5-Dichloro-4-thiocyanatoaniline, 97%; . |

7494-00-0 | 97% | 1g |

€110.00 | 2025-02-19 | |

| 1PlusChem | 1P003J29-1g |

3,5-Dichloro-4-thiocyanatoaniline |

7494-00-0 | 97% | 1g |

$41.00 | 2025-02-20 | |

| Ambeed | A103235-25g |

3,5-Dichloro-4-thiocyanatoaniline |

7494-00-0 | 97% | 25g |

$373.0 | 2024-04-17 | |

| A2B Chem LLC | AB63873-25g |

3,5-Dichloro-4-thiocyanatoaniline |

7494-00-0 | 97% | 25g |

$402.00 | 2024-04-19 | |

| A2B Chem LLC | AB63873-1g |

3,5-Dichloro-4-thiocyanatoaniline |

7494-00-0 | 97% | 1g |

$52.00 | 2024-04-19 | |

| A2B Chem LLC | AB63873-5g |

3,5-Dichloro-4-thiocyanatoaniline |

7494-00-0 | 97% | 5g |

$142.00 | 2024-04-19 |

3,5-Dichloro-4-thiocyanatoaniline 関連文献

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

7494-00-0 (3,5-Dichloro-4-thiocyanatoaniline) 関連製品

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:7494-00-0)3,5-Dichloro-4-thiocyanatoaniline

清らかである:99%

はかる:25g

価格 ($):336.0